molecular formula C9H9BrFNO2 B2865876 Ethyl 2-amino-3-bromo-6-fluorobenzoate CAS No. 1509618-99-8

Ethyl 2-amino-3-bromo-6-fluorobenzoate

Cat. No.: B2865876
CAS No.: 1509618-99-8
M. Wt: 262.078
InChI Key: KGFJZHRDFRZUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-bromo-6-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, featuring a bromine atom, a fluorine atom, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-bromo-6-fluorobenzoate typically involves the esterification of 2-amino-3-bromo-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, nitration, and subsequent reduction steps to introduce the bromine, fluorine, and amino groups, followed by esterification to obtain the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted benzoates, nitrobenzoates, and various aryl or vinyl derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-3-bromo-6-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-bromo-6-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

    Ethyl 2-amino-3-bromo-6-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-amino-3-bromo-6-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

    Ethyl 2-amino-3-bromo-6-methylbenzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Ethyl 2-amino-3-bromo-6-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

ethyl 2-amino-3-bromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJZHRDFRZUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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